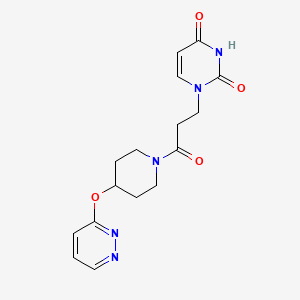

1-(3-氧代-3-(4-(吡啶并噻唑-3-基氧基)哌啶-1-基)丙基)嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrimidine diones represent a class of heterocyclic compounds with diverse biological activities and significant synthetic utility. They serve as key scaffolds in the development of various pharmacologically active agents and have been the focus of extensive synthetic and medicinal chemistry research.

Synthesis Analysis

The synthesis of pyrimidine diones often involves multistep reactions including nitration, cyclization, and functional group transformations. For instance, Sako et al. (2000) described a synthesis route starting with commercially available compounds, proceeding through nitration with enriched nitric acid, and concluding with intramolecular oxidative cyclization.

Molecular Structure Analysis

The molecular structure of pyrimidine diones can be complex, featuring a variety of substituents that influence the compound's physical and chemical properties. The study by Orozco et al. (2009) on a related pyrimidine dione adduct emphasized the importance of hydrogen bonding in stabilizing the molecular structure.

Chemical Reactions and Properties

Pyrimidine diones undergo a range of chemical reactions, including amination, cyclization, and interaction with nucleophiles. These reactions are crucial for further functionalization and the development of derivatives with desired properties. The work by Gulevskaya et al. (1994) highlights the regioselective amination of condensed pyrimidines, demonstrating the synthetic versatility of these compounds.

科学研究应用

合成和化学性质

- 化学合成和反应: 像1-(3-氧代-3-(4-(吡啶并嗪-3-氧基哌啶-1-基)丙基)嘧啶-2,4(1H,3H)-二酮)这样的化合物通常通过涉及嘧啶和吡啶并嗪衍生物的多步化学反应合成。这些过程通常涉及二甲基嘧啶并[4,5-c]吡啶并[5,7(6H,8H)-二酮]与氨或一级胺在氧化剂存在下反应,生成氨基衍生物,展示了嘧啶衍生物在化学合成中的多功能性 (Gulevskaya et al., 1999)。

生物应用和机制洞察

- 机制研究和生物活性: 类似于1-(3-氧代-3-(4-(吡啶并嗪-3-氧基哌啶-1-基)丙基)嘧啶-2,4(1H,3H)-二酮)的化合物中存在的结构基团通常被用于探索其生物活性。例如,嘧啶二酮的标记衍生物已被用作机制研究工具,展示了这类化合物在阐明生物途径和过程中的潜力 (Sako et al., 2000)。

先进材料科学

- 新型材料开发: 嘧啶和吡啶并嗪衍生物的独特化学结构适用于开发具有潜在应用于电子和光子学等各个领域的新材料。对这些化合物的合成和应用的研究可以导致具有独特性能的创新材料。

环境和农业应用

- 除草活性: 对吡啶并[2,3-d]嘧啶衍生物的研究已经确定了几种具有有前途的除草活性的化合物,表明了基于嘧啶的化合物在农业应用中的潜力。例如,某些吡啶并[2,3-d]嘧啶-2,4-二酮衍生物已被证明对原卟啉原氧化酶(植物叶绿素生物合成的关键酶)具有显著的抑制活性,突显了它们作为除草剂的潜力 (Wang et al., 2017)。

属性

IUPAC Name |

1-[3-oxo-3-(4-pyridazin-3-yloxypiperidin-1-yl)propyl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O4/c22-13-5-10-21(16(24)18-13)11-6-15(23)20-8-3-12(4-9-20)25-14-2-1-7-17-19-14/h1-2,5,7,10,12H,3-4,6,8-9,11H2,(H,18,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYXUBHGZSDUEMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NN=CC=C2)C(=O)CCN3C=CC(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-oxo-3-(4-(pyridazin-3-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Methoxy-3-(4-methylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2480019.png)

![N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide](/img/structure/B2480033.png)